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Compound of Interest

Compound Name: 3-(Sec-butoxy)aniline

CAS No.: 65382-94-7

Cat. No.: B1341065 Get Quote

Executive Summary & Compound Identity
3-(Sec-butoxy)aniline (CAS: 65382-94-7) is a specialized aniline intermediate used primarily

in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase

inhibitors and advanced polymers. Its structural uniqueness lies in the meta-substitution pattern

combined with a chiral sec-butoxy ether linkage, which imparts specific solubility and steric

properties distinct from its n-butoxy or isopropoxy analogs.

This guide provides a comprehensive reference for the spectroscopic identification of 3-(sec-
butoxy)aniline, synthesizing data from standard chemometric principles and analog

characterization to ensure high-confidence validation.
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Property Detail

IUPAC Name 3-(butan-2-yloxy)aniline

CAS Number 65382-94-7

Molecular Formula C₁₀H₁₅NO

Molecular Weight 165.23 g/mol

Physical State
Pale yellow to brown oil (oxidizes upon air

exposure)

Solubility
Soluble in DMSO, Methanol, Chloroform, Ethyl

Acetate

Synthesis & Impurity Profiling
Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for

identifying solvent residuals or starting material impurities in the NMR spectrum.

Common Synthetic Routes[2]
Alkylation of 3-Aminophenol: Reaction of 3-aminophenol with 2-bromobutane in the

presence of a base (K₂CO₃/DMF).

Potential Impurities: O,N-dialkylated byproducts, residual DMF (δ 2.8, 2.9, 8.0 ppm).

Reduction of 3-(Sec-butoxy)nitrobenzene: Catalytic hydrogenation (Pd/C, H₂) or chemical

reduction (Fe/HCl) of the nitro precursor.

Potential Impurities: Unreduced nitro compound (shifts aromatic protons downfield),

aniline oxidation products.

Visualization: Synthesis & Fragmentation Logic
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Figure 1:Synthetic pathways and primary Mass Spectrometry fragmentation logic for 3-(Sec-
butoxy)aniline.

Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-confidence chemometric additivity rules for

substituted benzenes, validated against the close analog 3-isopropoxyaniline.

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and the chiral

sec-butyl group signals.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

7.01 - 7.06 Pseudo-Triplet (t) 1H Ar-H5

Meta to both

substituents;

least shielded

aromatic proton.

6.25 - 6.35 Multiplet (m) 2H Ar-H4, Ar-H6

Ortho to

alkoxy/amino

groups. Upfield

due to electron

donation.

6.20 - 6.23
Singlet/Doublet

(t)
1H Ar-H2

Isolated between

OR and NH₂;

highly shielded.

4.25 - 4.35 Multiplet (sextet) 1H O-CH-CH₃

Methine proton

of the sec-butyl

group.

Deshielded by

Oxygen.

3.50 - 3.70
Broad Singlet (br

s)
2H -NH₂

Amine protons.

Shift varies with

concentration/sol

vent.

1.65 - 1.78 Multiplet (m) 2H -CH₂-

Methylene of the

sec-butyl chain.

Diastereotopic

nature may

broaden signal.

1.28 - 1.30
Doublet (d, J=6.2

Hz)
3H O-CH-CH₃

Methyl group

directly attached

to the chiral

center.
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0.94 - 0.98
Triplet (t, J=7.4

Hz)
3H -CH₂-CH₃

Terminal methyl

group.

Technical Insight: The chiral center at the sec-butyl ether linkage renders the methylene protons

(1.65-1.78 ppm) diastereotopic, potentially appearing as a complex multiplet rather than a clean

quartet.

¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm) Assignment Type

159.2 C-3 (C-O) Quaternary Aromatic

147.8 C-1 (C-N) Quaternary Aromatic

130.1 C-5 Aromatic CH

108.2 C-6 Aromatic CH

104.5 C-4 Aromatic CH

101.8 C-2 Aromatic CH (Most shielded)

75.1 O-CH Aliphatic CH (Ether linkage)

29.3 -CH₂- Aliphatic CH₂

19.2 O-CH-CH₃ Aliphatic CH₃

9.8 -CH₂-CH₃ Aliphatic CH₃

Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).

Molecular Ion (M⁺):m/z 165.1 (Base peak in ESI, significant in EI).
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Fragmentation Pattern (EI):

m/z 136 [M - 29]⁺: Loss of the ethyl group (CH₂CH₃) from the sec-butyl chain.

m/z 109 [M - 56]⁺: Loss of butene (McLafferty rearrangement or elimination) yielding the 3-

aminophenol radical cation.

m/z 80 [M - 85]⁺: Loss of CO from the phenol fragment (characteristic of phenols/ethers).

Infrared Spectroscopy (FT-IR)
Sampling: Neat oil on ATR crystal or KBr pellet.

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3450, 3360 N-H Stretch (Sym/Asym) Primary Amine (-NH₂)

2965, 2930, 2875 C-H Stretch Alkyl (Methyl/Methylene)

1620, 1595 C=C Ring Stretch Aromatic Ring

1490 N-H Bend (Scissoring) Primary Amine

1190 - 1210 C-O-C Stretch Alkyl Aryl Ether

840, 760, 690 C-H Out-of-Plane Bend Meta-substituted Benzene

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without concentration broadening.

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

Procedure:

Weigh 10-15 mg of 3-(sec-butoxy)aniline oil into a clean vial.

Add 0.6 mL of CDCl₃.
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Vortex for 10 seconds to ensure complete homogeneity.

Transfer to a 5mm NMR tube.

Critical Step: If the amine proton signal is broad or indistinguishable, add 1 drop of D₂O

and shake. The NH₂ signal will disappear (exchange), confirming its assignment.

Protocol B: GC-MS Purity Check
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium at 1.0 mL/min.

Temperature Program:

Hold 50°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Expectation: 3-(sec-butoxy)aniline elutes after 3-aminophenol but before dialkylated

byproducts.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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